molecular formula C15H14N4OS B2867980 N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-2-carboxamide CAS No. 2034587-96-5

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2867980
CAS No.: 2034587-96-5
M. Wt: 298.36
InChI Key: FOGRWAGHABPMPJ-UHFFFAOYSA-N
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Description

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fused bicyclic structure, combining a tetrahydropyrazolo[1,5-a]pyridine ring with a benzo[d]thiazole moiety, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-2-carboxamide typically involves multiple steps, starting with the construction of the tetrahydropyrazolo[1,5-a]pyridine core. This can be achieved through a 1,3-dipolar cycloaddition reaction between a bicyclic sydnone and a propargylic acid amide[_{{{CITATION{{{1{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo[1 ...](https://link.springer.com/article/10.1007/s10593-011-0840-y). The resulting intermediate is then further functionalized to introduce the benzo[d]thiazole and carboxamide groups[{{{CITATION{{{_1{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 ....

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods such as recrystallization or chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound, which can exhibit different biological activities and properties.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-2-carboxamide has been studied for its potential biological activities, including its role as an inhibitor of certain enzymes or receptors.

Medicine: In the medical field, this compound has shown promise as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and viral infections.

Industry: In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

  • 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.

  • Benzo[d]thiazole derivatives: These compounds have the benzo[d]thiazole moiety but may have different substituents on the thiazole ring.

Uniqueness: N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-2-carboxamide is unique due to its combination of the tetrahydropyrazolo[1,5-a]pyridine and benzo[d]thiazole rings, which provides distinct chemical and biological properties compared to its similar counterparts.

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Properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c20-14(15-18-12-3-1-2-4-13(12)21-15)17-10-6-8-19-11(9-10)5-7-16-19/h1-5,7,10H,6,8-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGRWAGHABPMPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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